(2-methyl-2,3-dihydro-1H-indol-1-yl)(3-methyl-2-nitrophenyl)methanone
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Overview
Description
(2-methyl-2,3-dihydro-1H-indol-1-yl)(3-methyl-2-nitrophenyl)methanone is a synthetic organic compound that features a unique structure combining an indole moiety with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-2,3-dihydro-1H-indol-1-yl)(3-methyl-2-nitrophenyl)methanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Nitration of the Phenyl Ring:
Coupling Reaction: The final step involves coupling the indole derivative with the nitrophenyl compound, often using a Friedel-Crafts acylation reaction with an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated indole or nitrophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of both indole and nitrophenyl groups makes it a versatile scaffold for drug design.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Indole derivatives are known for their biological activity, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (2-methyl-2,3-dihydro-1H-indol-1-yl)(3-methyl-2-nitrophenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The indole moiety is known to interact with various biological targets, while the nitrophenyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
2-nitroaniline: Contains a nitro group on an aromatic ring, similar to the nitrophenyl group in the compound.
(2-methyl-1H-indol-3-yl)methanone: A related indole derivative without the nitrophenyl group.
Uniqueness
The combination of the indole and nitrophenyl groups in (2-methyl-2,3-dihydro-1H-indol-1-yl)(3-methyl-2-nitrophenyl)methanone provides a unique scaffold that can be tailored for specific applications. Its dual functional groups allow for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple disciplines
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(3-methyl-2-nitrophenyl)methanone |
InChI |
InChI=1S/C17H16N2O3/c1-11-6-5-8-14(16(11)19(21)22)17(20)18-12(2)10-13-7-3-4-9-15(13)18/h3-9,12H,10H2,1-2H3 |
InChI Key |
URPRWDZCVJTYHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=CC(=C3[N+](=O)[O-])C |
Origin of Product |
United States |
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